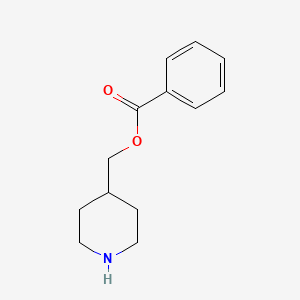

Piperidin-4-ylmethyl benzoate

CAS No.:

Cat. No.: VC14229828

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO2 |

|---|---|

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | piperidin-4-ylmethyl benzoate |

| Standard InChI | InChI=1S/C13H17NO2/c15-13(12-4-2-1-3-5-12)16-10-11-6-8-14-9-7-11/h1-5,11,14H,6-10H2 |

| Standard InChI Key | ULIHZHNBRGICJW-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1COC(=O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Piperidin-4-ylmethyl benzoate belongs to the class of piperidine derivatives, which are widely studied for their conformational flexibility and bioactive potential. The compound consists of a piperidine ring—a six-membered amine heterocycle—linked via a methylene bridge to a benzoate ester group. The piperidine ring typically adopts a chair conformation, stabilized by intramolecular hydrogen bonding, such as C–H⋯O interactions between the ring hydrogen and the ester carbonyl oxygen .

Pharmacological Activity and Mechanism of Action

Piperidin-4-ylmethyl benzoate’s pharmacological potential is inferred from studies on structurally related compounds. For instance, 4-benzoylpiperidine derivatives exhibit selective inhibition of glycine transporter 1 (GlyT1), a target implicated in neurological disorders such as schizophrenia and cognitive dysfunction . These inhibitors enhance synaptic glycine levels, potentiating NMDA receptor activity and offering a therapeutic avenue for neuropsychiatric conditions .

Additionally, piperidine-benzoate hybrids demonstrate interactions with cytochrome P450 enzymes, which are critical for drug metabolism. Modulating these enzymes could influence the pharmacokinetics of co-administered therapeutics. Preliminary cellular studies on analogs reveal effects on the MAPK/ERK signaling pathway, suggesting potential roles in regulating cell proliferation and apoptosis.

Comparative Analysis of Structural Analogs

The table below highlights key differences between piperidin-4-ylmethyl benzoate and related compounds, emphasizing structural variations and their implications for bioactivity:

The substitution pattern on the piperidine ring significantly influences receptor binding affinity and metabolic stability. For example, the 4-substituted derivatives generally exhibit enhanced GlyT1 inhibition compared to 2- or 3-substituted analogs .

Applications in Drug Discovery and Development

Piperidin-4-ylmethyl benzoate serves as a versatile intermediate in the synthesis of bioactive molecules. Its piperidine moiety is a common pharmacophore in central nervous system (CNS) drugs, contributing to blood-brain barrier penetration and target engagement . Current research explores its incorporation into:

-

Neurological therapeutics: GlyT1 inhibitors for schizophrenia .

-

Anticancer agents: MAPK/ERK pathway modulators.

-

Enzyme inhibitors: Cytochrome P450 substrates for drug-drug interaction studies.

Future Research Directions

Despite its promise, several knowledge gaps persist:

-

Synthetic Optimization: Developing high-yield, scalable synthesis routes.

-

Target Validation: Elucidating precise molecular targets using crystallography and binding assays.

-

Toxicological Profiling: Assessing acute and chronic toxicity in preclinical models.

Collaborative efforts between synthetic chemists and pharmacologists will be essential to fully realize the therapeutic potential of piperidin-4-ylmethyl benzoate and its derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume